(E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide
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Description
(E)-4-(azepan-1-ylsulfonyl)-N'-(3,4-dimethoxybenzylidene)benzohydrazide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
Research into nitrogen heterocycles and the rearrangement of N-methylisoindolo[1,2-b][3]benzazepinium to various ions provides a pathway for synthesizing alkaloid analogues of the isoquinoline series. This work demonstrates the versatility of similar compounds in synthesizing new heterocyclic compounds with potential biological activities (Barili et al., 1981).
Catalytic and Antibacterial Activities
Schiff base ligands and their metal complexes have been characterized for their catalytic, DNA binding, and antibacterial activities. These findings highlight the potential of similar compounds in catalysis and as antibacterial agents, with further implications for DNA interaction studies (El‐Gammal et al., 2021).
Antimicrobial and Antioxidant Agents
The synthesis of E-stilbene azomethines has shown significant antimicrobial activity against various bacterial and fungal strains, alongside potent antioxidant capabilities. This suggests the utility of structurally similar compounds in the development of new antimicrobial and antioxidant agents (Iqbal et al., 2018).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-29-20-12-7-17(15-21(20)30-2)16-23-24-22(26)18-8-10-19(11-9-18)31(27,28)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,24,26)/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTDUEGKLMWUTR-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.